methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.13722174 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Characterization
Research has been conducted on similar functionalized pyrroles, which are significant for their potential as antitumoral agents. Their crystal structures were determined ab initio from synchrotron X-ray powder diffraction data, highlighting the detailed molecular arrangement that supports their biological activity and material properties (Silva et al., 2012).
Antitumoral and Medicinal Chemistry Applications
The thermolysis of related pyrrole derivatives has been explored for the synthesis of compounds with potential pharmacological activities. These studies contribute to the development of new methodologies for producing bioactive molecules, which could be pivotal in drug discovery and development processes (Zhulanov et al., 2017).
Catalysis and Material Science
Research into the methoxycarbonylation of alkynes catalyzed by palladium complexes highlights the utility of pyrrole derivatives in synthesizing unsaturated esters or α,ω-diesters. This showcases their role in creating materials and chemicals with specific properties, useful in various industrial applications (Núñez Magro et al., 2010).
Synthetic Methodologies
Innovative synthetic methodologies using relay catalysis for the preparation of methyl 4-aminopyrrole-2-carboxylates demonstrate the versatility of pyrrole derivatives in organic synthesis. These methods provide new routes for synthesizing structurally complex and functionalized molecules, broadening the scope of synthetic organic chemistry (Galenko et al., 2015).
Properties
IUPAC Name |
methyl (4Z)-4-[(4-methoxycarbonylphenyl)methylidene]-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-14-19(22(27)29-3)18(11-15-6-8-17(9-7-15)21(26)28-2)20(25)24(14)13-16-5-4-10-23-12-16/h4-12H,13H2,1-3H3/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQFOXFXAJDEPE-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)C(=O)OC)C(=O)N1CC3=CN=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)OC)/C(=O)N1CC3=CN=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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